

The Discovery and Synthesis of STF-118804: A Technical Guide

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Compound of Interest		
Compound Name:	STF-118804	
Cat. No.:	B15615598	Get Quote

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Abstract

STF-118804 is a potent and selective second-generation inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. Discovered through a sophisticated high-throughput phenotypic screening process, STF-118804 has demonstrated significant preclinical efficacy in various cancer models, particularly in high-risk acute lymphoblastic leukemia (ALL) and pancreatic ductal adenocarcinoma (PDAC).[1] Its mechanism of action involves the depletion of cellular NAD+ pools, leading to a metabolic crisis, activation of AMP-activated protein kinase (AMPK), and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, ultimately inducing apoptosis in cancer cells. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of STF-118804, including detailed experimental protocols and quantitative data to support further research and development.

Discovery of STF-118804

STF-118804 was identified through a sequential high-throughput phenotypic and functional genomic screening approach.[1] The initial phase involved a cell-based phenotypic screen of a large chemical library to identify compounds with cytotoxic effects against B-cell acute lymphoblastic leukemia (B-ALL) cell lines.[2] This was followed by an unbiased, ultracomplex, genome-scale shRNA forward genetic screen to elucidate the molecular target of the lead



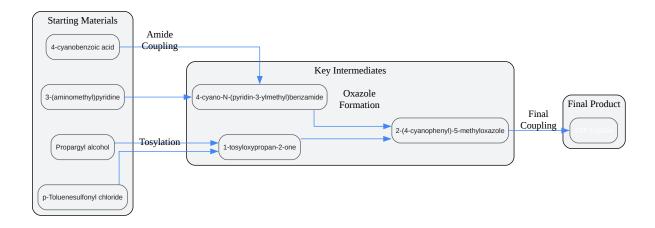
compounds. This innovative strategy led to the identification of **STF-118804** and pinpointed NAMPT as its specific molecular target.[1]

Synthesis of STF-118804

While a detailed, step-by-step synthesis protocol for **STF-118804** is not publicly available in the primary discovery literature, a plausible synthetic route can be proposed based on established principles of organic chemistry and known methods for the synthesis of substituted oxazoles. The chemical name of **STF-118804** is 4-(5-Methyl-4-(tosylmethyl)oxazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide.

A potential retrosynthetic analysis suggests that the molecule can be constructed from three main fragments: a central oxazole core, a substituted benzamide moiety, and a pyridine-containing side chain.

Proposed Synthesis Workflow



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Caption: Proposed synthetic workflow for STF-118804.

Biological Activity and Mechanism of Action

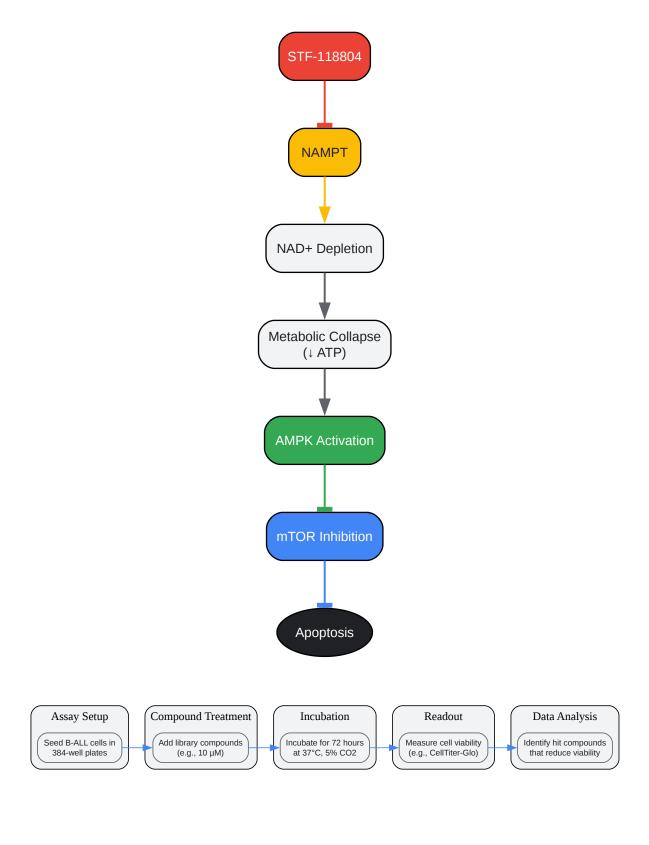
STF-118804 is a highly potent inhibitor of NAMPT, exhibiting IC50 values in the low nanomolar range in various cancer cell lines.[1] Its primary mechanism of action is the inhibition of NAD+ biosynthesis, leading to a rapid depletion of cellular NAD+ levels. This metabolic disruption triggers a cascade of downstream events, including:

- Metabolic Collapse: Decreased NAD+ levels impair critical cellular processes that rely on this
 coenzyme, such as glycolysis and the tricarboxylic acid (TCA) cycle, leading to a reduction in
 ATP production.
- AMPK Activation: The decrease in the ATP/AMP ratio activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.
- mTOR Pathway Inhibition: Activated AMPK subsequently inhibits the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and survival.

This cascade of events ultimately leads to apoptosis and cell death in cancer cells, which are often more dependent on the NAMPT-mediated NAD+ salvage pathway than normal cells.

Signaling Pathway of STF-118804









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References

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